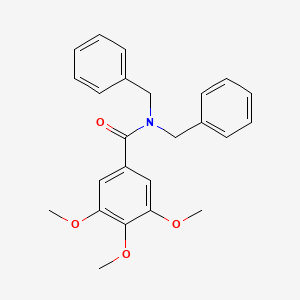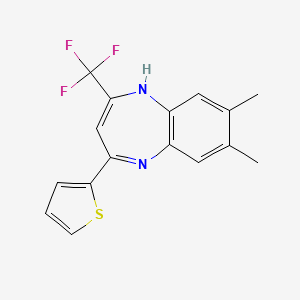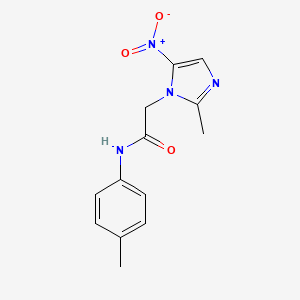![molecular formula C23H23N3 B11611024 N-(2-methylbenzo[h]quinolin-4-yl)-N'-(4-methylphenyl)ethane-1,2-diamine](/img/structure/B11611024.png)
N-(2-methylbenzo[h]quinolin-4-yl)-N'-(4-methylphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbenzo[h]quinolin-4-yl)-N’-(4-methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[h]quinolin-4-yl)-N’-(4-methylphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions:
Coupling Reactions: The final step involves the coupling of the quinoline derivative with ethane-1,2-diamine under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methylbenzo[h]quinolin-4-yl)-N’-(4-methylphenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield partially or fully hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a fluorescent probe for biological imaging.
Medicine: Potential use as an anticancer or antimicrobial agent.
Industry: Use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of N-(2-methylbenzo[h]quinolin-4-yl)-N’-(4-methylphenyl)ethane-1,2-diamine depends on its specific application. For example, as an anticancer agent, it may interact with DNA or proteins to inhibit cell proliferation. As a fluorescent probe, it may bind to specific biomolecules and emit fluorescence upon excitation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A basic structure similar to the compound .
2-Methylquinoline: A methyl-substituted derivative of quinoline.
4-Methylphenylamine: An aromatic amine with a methyl group.
Uniqueness
N-(2-methylbenzo[h]quinolin-4-yl)-N’-(4-methylphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both quinoline and phenylamine moieties, which may confer unique biological and chemical properties.
Propriétés
Formule moléculaire |
C23H23N3 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N'-(2-methylbenzo[h]quinolin-4-yl)-N-(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H23N3/c1-16-7-10-19(11-8-16)24-13-14-25-22-15-17(2)26-23-20-6-4-3-5-18(20)9-12-21(22)23/h3-12,15,24H,13-14H2,1-2H3,(H,25,26) |
Clé InChI |
TXECJTCJTQPJGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCCNC2=C3C=CC4=CC=CC=C4C3=NC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanamide](/img/structure/B11610946.png)
![(4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11610958.png)


![N-benzyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11610981.png)
![2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate](/img/structure/B11610989.png)
![2-{(E)-2-[(3,4-dimethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11610993.png)
![N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610997.png)
![4-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B11611001.png)
![2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11611004.png)
![7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11611011.png)

![ethyl (5Z)-5-(2-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11611018.png)
![8-hydroxy-6-(4-methoxyphenyl)-1,3-dimethyl-7-[(E)-(4-nitrophenyl)diazenyl]-4H-cyclohepta[c]furan-4-one](/img/structure/B11611026.png)
